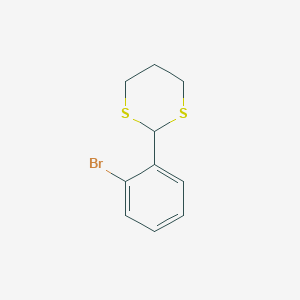

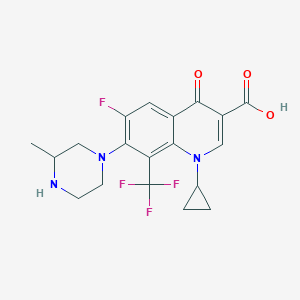

2-(2-Bromophenyl)-1,3-dithiane

Vue d'ensemble

Description

Bromophenyl compounds are organic compounds consisting of bromine atoms and phenyl groups . They can be viewed as brominated derivatives of phenol .

Synthesis Analysis

Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The efficiency of such a procedure and the possible mechanism have been discussed .Molecular Structure Analysis

The molecular structure of bromophenyl compounds is characterized by the presence of bromine atoms and phenyl groups . The exact structure would depend on the specific compound and its isomers .Chemical Reactions Analysis

Bromophenyl compounds undergo various chemical reactions, including electrophilic aromatic substitution . The nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound .Physical And Chemical Properties Analysis

Bromophenyl compounds have specific physical and chemical properties depending on their structure . For example, they have a certain density, boiling point, vapor pressure, and other properties .Applications De Recherche Scientifique

Stereochemical Studies

- Stereochemical Analysis : Chiral 1,3-oxathianes and 1,3-dithianes, including those with a p-bromophenyl group, have been studied for their stereochemistry. These compounds have been oxidized to sulphoxides, resolved by chromatography, and examined using CD spectra to determine their absolute configurations (Andresen & Sandström, 1993).

Metabolism and Photooxidation

- Metabolism in Insecticides : The metabolism and photooxidation of cis and trans-2-(4-bromophenyl)-5-tert-butyl-1,3-dithianes, used in insecticides, have been investigated. These compounds undergo NADPH-dependent oxidation in mouse liver microsomes (Wacher & Casida, 1993).

Chemical Synthesis

- Incorporating CHF(2) Group : A novel method for incorporating the CHF(2) group into organic molecules using BrF(3) has been developed. 2-Alkyl-1,3-dithiane derivatives, which are easily made from alkyl bromides and the parent 1,3-dithiane, played a crucial role in this process (Sasson, Hagooly, & Rozen, 2003).

Protective Group Removal

- Dithioketal Protecting Groups : 1,3-Dithianes can be converted into carbonyl compounds using oxidative procedures involving triarylamine as electron transfer agents. This method is mild and effective for removing dithioketal protecting groups (Platen & Steckhan, 1984).

Conformational Analysis

- X-ray Crystal Structures : The X-ray analysis of 2-bromo- and 2-chloro-1,3-dithiane trans-1,3-dioxides has provided insights into their conformations, showing different axial preferences for halogen substituents in crystalline and solution states (Aggarwal et al., 1997).

Crystal and Molecular Structure

- Non-Aromatic Ring Compounds : The crystal and molecular structure of 2-phenyl-1,3-dithiane has been determined, revealing a somewhat flattened chair conformation for the dithiane ring (Kalff & Romers, 1966).

Synthesis of Disubstituted Dithioethers

- Tert-Butroxide Promoted Elimination/Ring Opening : A method for the synthesis of disubstituted dithioethers using 1,3-dithianes and palladium-catalyzed C-S bond formation has been developed, showcasing the versatility of 1,3-dithianes in organic synthesis (Abidi & Schmink, 2015).

Mécanisme D'action

Target of Action

It’s worth noting that bromophenyl compounds have been used in the preparation of anti-benzofurobenzofuran diimides

Mode of Action

Bromophenyl compounds have been involved in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Bromophenyl compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 2-(2-Bromophenyl)-1,3-dithiane could potentially influence pathways involving carbon-carbon bond formation.

Result of Action

The involvement of bromophenyl compounds in suzuki–miyaura coupling reactions suggests that 2-(2-Bromophenyl)-1,3-dithiane could potentially influence the formation of carbon-carbon bonds at a molecular level.

Action Environment

It’s worth noting that the success of suzuki–miyaura coupling reactions, which involve bromophenyl compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 2-(2-Bromophenyl)-1,3-dithiane could potentially be influenced by the reaction conditions.

Safety and Hazards

Propriétés

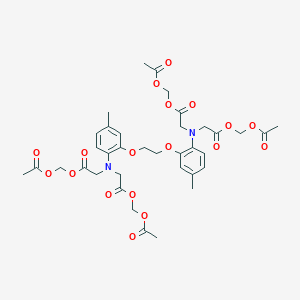

IUPAC Name |

2-(2-bromophenyl)-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEDCNZMBVQNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571398 | |

| Record name | 2-(2-Bromophenyl)-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-1,3-dithiane | |

CAS RN |

130614-23-2 | |

| Record name | 2-(2-Bromophenyl)-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

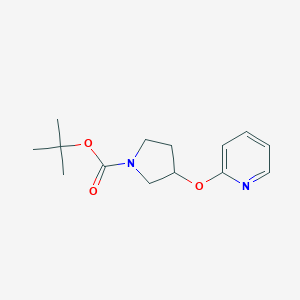

![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)

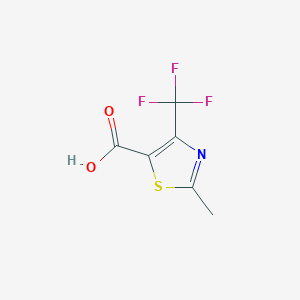

![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)

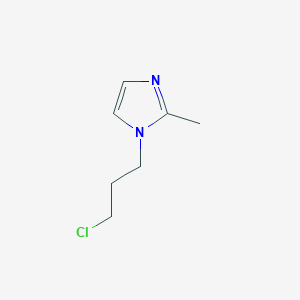

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)